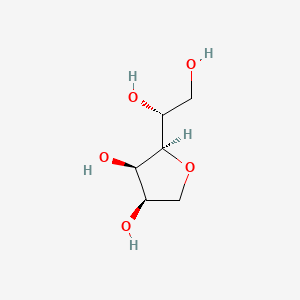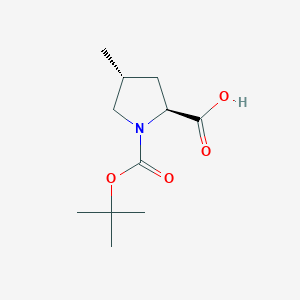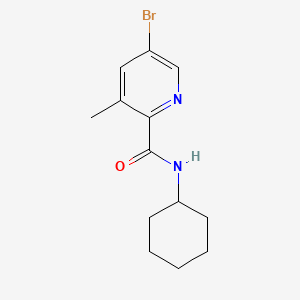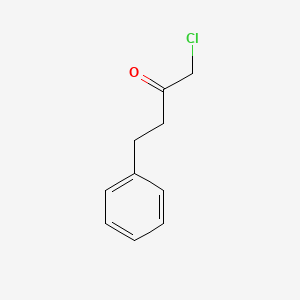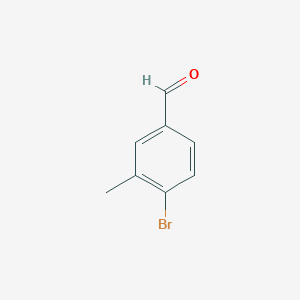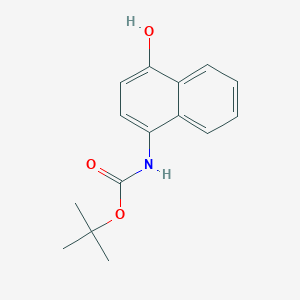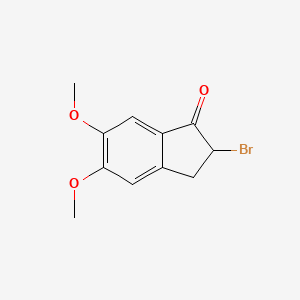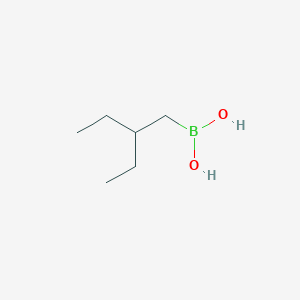
Boronic acid, (2-ethylbutyl)-
Vue d'ensemble
Description
Boronic acid is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . Boronic acids act as Lewis acids and are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The unique feature of boronic acids is their ability to form reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors .
Molecular Structure Analysis
Boronic acids have a general structure where R is a substituent, forming a compound containing a carbon–boron bond . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Chemical Reactions Analysis
Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Applications De Recherche Scientifique
Fluorescent Chemosensors
Boronic acid, particularly (2-ethylbutyl)-boronic acid, has been pivotal in the development of selective fluorescent chemosensors. These chemosensors are crucial for detecting biologically active substances, which is fundamental in disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diol forms rings that serve as reporters in fluorescent sensors, enabling the probing of carbohydrates and bioactive substances. This field has seen significant advancements, with the development of boronic acid sensors for various substances, including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Sensing Applications
Boronic acids, including (2-ethylbutyl)-boronic acid, have found extensive use in sensing applications due to their ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. These interactions enable various homogeneous and heterogeneous detection methodologies. The versatility of boronic acids extends beyond sensing; they are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Biomedical Applications
In biomedical research, (2-ethylbutyl)-boronic acid and its derivatives have been exploited for their unique properties. Boronic acid polymers, in particular, have shown potential in treating various conditions, including HIV, obesity, diabetes, and cancer. Despite being underutilized compared to other functional polymers, their distinct reactivity, solubility, and responsive nature make them valuable in synthesizing new biomaterials. The versatility of boronic acid polymers and their potential in various biomedical applications have been emphasized in recent research (Cambre & Sumerlin, 2011).
Catalysis
The catalytic properties of boronic acids are an emerging area of interest. (2-ethylbutyl)-boronic acid, due to its inherent catalytic properties, has been used in various organic reactions, molecular recognition, assembly, and even medicinal applications. Notable advancements include the discovery of boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating its versatility and potential in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Electrochemical Sensing
Electrochemical sensing using boronic acids is a significant area of research, with (2-ethylbutyl)-boronic acid being a key player. The ability of boronic acids to bind with diols and interact with Lewis bases facilitates their use in various applications, including materials science, biosensing, microbial electrochemistry, and health diagnostics. The progress in boronic acid-based electrochemical sensors has been substantial, particularly for detecting biological analytes (Li, Zhu, Marken, & James, 2015).
Mécanisme D'action
Target of Action
(2-Ethylbutyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and certain neurotransmitters . The boronic acid forms five-membered boronate esters with diols, enabling it to interact with these targets .
Mode of Action
The interaction of (2-Ethylbutyl)boronic acid with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions . In the Suzuki–Miyaura (SM) cross-coupling reaction, for example, the boronic acid participates in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-Ethylbutyl)boronic acid are largely dependent on the specific targets of the compound. In the context of the SM cross-coupling reaction, the compound plays a crucial role in the formation of carbon-carbon bonds . Additionally, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign . They are also known for their slow release rate, which allows the active boronic acid to stay in low concentration, leading to favorable partitioning between cross-coupling and oxidative homo-coupling .
Result of Action
The molecular and cellular effects of (2-Ethylbutyl)boronic acid’s action are largely dependent on its specific targets and the nature of its interactions with these targets. In the context of the SM cross-coupling reaction, the compound facilitates the formation of carbon-carbon bonds, a crucial process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethylbutyl)boronic acid. For instance, the slow release rate of the active boronic acid, which is beneficial for the coupling of unstable substrates, is influenced by the reaction conditions . Furthermore, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions .
Orientations Futures
Boronic acids have been increasingly seen in approved drugs . The preparation of compounds with this chemical group is relatively simple and well known . This reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Analyse Biochimique
Biochemical Properties
Boronic acid, (2-ethylbutyl)-, plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for the detection and quantification of saccharides, nucleic acids, and other biomolecules. Boronic acid, (2-ethylbutyl)-, interacts with enzymes such as serine proteases and glycosidases, inhibiting their activity by forming stable complexes with their active sites . Additionally, it can bind to proteins and peptides, altering their structure and function .
Cellular Effects
Boronic acid, (2-ethylbutyl)-, influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of mRNA and protein synthesis . Furthermore, boronic acid, (2-ethylbutyl)-, can disrupt cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of boronic acid, (2-ethylbutyl)-, involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, boronic acid, (2-ethylbutyl)-, inhibits serine proteases by forming a stable complex with the serine residue in the enzyme’s active site . This compound can also activate certain enzymes by stabilizing their active conformations . Additionally, boronic acid, (2-ethylbutyl)-, can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their ability to interact with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boronic acid, (2-ethylbutyl)-, can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to boronic acid, (2-ethylbutyl)-, can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity.
Dosage Effects in Animal Models
The effects of boronic acid, (2-ethylbutyl)-, vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, boronic acid, (2-ethylbutyl)-, can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . These findings underscore the importance of carefully controlling the dosage of boronic acid, (2-ethylbutyl)-, in experimental settings.
Metabolic Pathways
Boronic acid, (2-ethylbutyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate their activity. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, boronic acid, (2-ethylbutyl)-, can affect the activity of enzymes involved in the synthesis and degradation of nucleic acids, proteins, and lipids . These interactions highlight the diverse roles of boronic acid, (2-ethylbutyl)-, in cellular metabolism.
Transport and Distribution
The transport and distribution of boronic acid, (2-ethylbutyl)-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, boronic acid, (2-ethylbutyl)-, can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
Boronic acid, (2-ethylbutyl)-, exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, boronic acid, (2-ethylbutyl)-, can be directed to the nucleus by binding to nuclear localization signals on proteins . Additionally, this compound can accumulate in the cytoplasm, mitochondria, or other organelles, depending on its interactions with cellular components . The subcellular localization of boronic acid, (2-ethylbutyl)-, plays a crucial role in determining its biochemical and cellular effects.
Propriétés
IUPAC Name |
2-ethylbutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRRNCPGNQLJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456457 | |
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140614-19-3 | |
| Record name | Boronic acid, (2-ethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



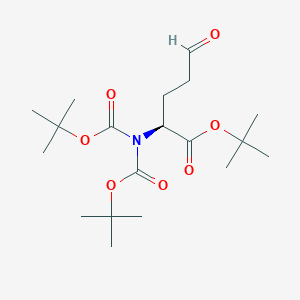
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
